Home > Products > Screening Compounds P38560 > 8-methyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
8-methyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

8-methyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Catalog Number: EVT-5145408
CAS Number:
Molecular Formula: C26H23N3O3
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Example: In one study [], researchers synthesized a series of 11-[(o- m- and p-substituted)-phenyl]-8-chloro-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones. They achieved this by reacting 3-[4-chloro-1,2-phenylenediamine]-5,5-dimethyl-2-cyclohexenone with various substituted benzaldehydes.
Molecular Structure Analysis
  • Example: In the study mentioned above [], researchers characterized the synthesized compounds using IR, 1H-NMR, 13C-NMR, and high-resolution mass spectrometry. These techniques helped confirm the structure and identify the specific substituents on the synthesized derivatives.
Applications
  • Pharmaceutical research: Dibenzo[b,e][1,4]diazepin-1-ones could be investigated for potential therapeutic applications in conditions such as anxiety, insomnia, and epilepsy [, ].
  • Chemical probes: These compounds could serve as valuable tools for studying the structure and function of GABA receptors and other potential molecular targets [].

3,3-Dimethyl-2,3,4,5,10,11-hexahydro-11-phenyl-1H-dibenzo[b,e][1,4]diazepin-1-one and its derivatives

    Compound Description: This compound and its fifteen derivatives, featuring substituents like chloro, bromo, methyl, methoxy, hydroxy, nitro, amino, carboxyl, and carboxymethyl at ortho and para positions of the 11-phenyl ring, were investigated for their fragmentation patterns upon electron impact. [] These compounds represent a fundamental scaffold in benzodiazepine chemistry, often studied for their potential central nervous system activity. []

    Relevance: These compounds share the core dibenzo[b,e][1,4]diazepin-1-one structure with 8-methyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. Variations in the substituents on the 11-phenyl ring allow for exploring structure-activity relationships and potential pharmacological differences compared to the target compound. []

11-[(o-, m-, and p-substituted)-phenyl]-8-chloro-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones

    Compound Description: This series of eleven novel compounds, synthesized via a two-step process, explores variations in substituents on the 11-phenyl ring (ortho, meta, and para) while incorporating a chlorine atom at the 8-position of the dibenzodiazepine core. [] These compounds were designed for potential pharmacological activity in the central nervous system. []

    Relevance: These compounds, like 8-methyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, highlight the significance of substituent modifications on the 11-phenyl ring and the dibenzodiazepine scaffold for influencing potential biological activities. []

11-[(o- and p-substituted)-phenyl]-8-[(o-, m-, p-methoxy)phenylthio]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones

    Compound Description: This series of twelve novel compounds introduces a (methoxy)phenylthio substituent at the 8-position while varying substituents on the 11-phenyl ring. [] The incorporation of a sulfur atom and a methoxy group aims to explore their impact on potential pharmacological properties. []

    Relevance: Comparing these compounds to 8-methyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one allows for analyzing the effects of modifying the 8-position substituent on potential bioactivity while maintaining structural similarity in the dibenzodiazepine core and the 11-phenyl ring. []

11-(o-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one hemiethanol solvate

    Compound Description: This compound, characterized through X-ray crystallography, possesses an ortho-chlorophenyl substituent on the 11-position and exists as a hemiethanol solvate. [] This compound exhibits tranquilizer, muscle relaxant, and antispasmodic properties, highlighting its relevance to central nervous system pharmacology. []

    Relevance: This compound shares the core dibenzodiazepine scaffold and a substituted phenyl ring at the 11-position with 8-methyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, demonstrating the potential of such structures for impacting the central nervous system. []

3,3-Dimethyl-2,3,4,5,10,11-hexahydro-8-[(o- and p-methoxy)phenoxy]-11-[(o- and p-R)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-ones

    Compound Description: This series of twelve novel compounds features a (methoxy)phenoxy group at the 8-position and various substituents on the 11-phenyl ring. [] These compounds were designed for potential anticonvulsant and antipsychotic activities, targeting the central nervous system. []

    Relevance: Comparing these compounds to 8-methyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one helps assess the influence of different substituents at the 8-position, specifically oxygen-containing groups, while maintaining a substituted phenyl ring at the 11-position, on potential central nervous system activity. []

3-Phenyl-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

    Compound Description: This compound, part of a series of 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, features a phenyl group at the 3-position and a 2-chlorophenyl group at the 11-position. [] This compound's structure was confirmed by X-ray single-crystal diffraction. []

    Relevance: This compound, along with 8-methyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, belongs to a subset of dibenzodiazepines with a phenyl substituent at the 3-position, highlighting the structural diversity within this class and its potential for influencing pharmacological activity. []

2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-substituted-1H-dibenzo[b,e][1,4]diazepin-1-ones

    Compound Description: These compounds, including their N-acetyl derivatives, showcase variations in the substituents on the 11-position of the dibenzodiazepine core. []

    Relevance: The structural similarities between these compounds and 8-methyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one highlight the importance of the 11-position in dibenzodiazepine chemistry for exploring diverse biological activities. []

3,3-dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1Hdibenzo[b,e][1,4]diazepin-1-one

    Compound Description: This compound, identified as a potential antagonist of 1-deoxy-D-xylulose-5-phosphate reductoisomerase, a key enzyme in the isoprenoid synthesis pathway of the malaria parasite, demonstrated potent antimalarial activity in enzymatic assays. []

    Relevance: This compound, sharing the core dibenzodiazepine scaffold and a phenyl ring at the 11-position with 8-methyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, emphasizes the potential of this chemical class for diverse pharmacological applications, extending beyond central nervous system activities. []

Properties

Product Name

8-methyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

IUPAC Name

3-methyl-6-(3-nitrophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C26H23N3O3/c1-16-10-11-21-22(12-16)28-26(18-8-5-9-20(13-18)29(31)32)25-23(27-21)14-19(15-24(25)30)17-6-3-2-4-7-17/h2-13,19,26-28H,14-15H2,1H3

InChI Key

XLAHUQIIMZNDHU-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CC(C3)C5=CC=CC=C5

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CC(C3)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.